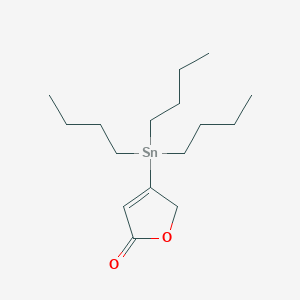

4-tributylstannyl-5H-furan-2-one

Description

Properties

IUPAC Name |

3-tributylstannyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3O2.3C4H9.Sn/c5-4-2-1-3-6-4;3*1-3-4-2;/h2H,3H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOGKNHRVGTLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448237 | |

| Record name | 4-tributylstannyl-5H-furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145439-09-4 | |

| Record name | 4-tributylstannyl-5H-furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Tributylstannyl-5H-furan-2-one

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: The Butenolide Scaffold as a Privileged Synthetic Intermediate

The 5H-furan-2-one, or butenolide, ring system is a cornerstone of natural product chemistry and medicinal science. It serves as a critical pharmacophore in a vast array of bioactive molecules, including numerous annonaceous acetogenins known for their potent anticancer activities.[1] The inherent reactivity of the butenolide scaffold, which can act as a nucleophile, electrophile, and dienophile, makes it an exceptionally versatile building block in complex total syntheses.[1] To harness its full potential, chemists require efficient methods to introduce diverse substituents onto the butenolide core. This guide focuses on a pivotal reagent that unlocks this capability: 4-tributylstannyl-5H-furan-2-one .

This organostannane is a powerful intermediate, primarily utilized in palladium-catalyzed Stille cross-coupling reactions.[2][3] Its stability to air and moisture, combined with its high reactivity in the presence of a suitable catalyst, allows for the precise and efficient formation of carbon-carbon bonds at the C4-position of the butenolide ring. This document provides a comprehensive technical overview of its synthesis, characterization, and application, grounded in established chemical principles and field-proven methodologies.

Part 1: Strategic Synthesis via Palladium-Catalyzed Stannylation

The most reliable and strategic approach to synthesizing this compound involves the palladium-catalyzed cross-coupling of a 4-halobutenolide with a tin-donating reagent, typically hexabutylditin [(Bu₃Sn)₂]. This method offers high yields and excellent regioselectivity. The causality behind this choice lies in the robustness and well-understood mechanism of palladium-catalyzed cross-coupling reactions, which are foundational to modern organic synthesis.[4][5]

Mechanistic Rationale

The reaction proceeds through a well-defined catalytic cycle, which is fundamental to many palladium-catalyzed processes.[2][4] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

-

Oxidative Addition : The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halogen bond of the 4-halobutenolide substrate. This step forms a square planar Pd(II) intermediate.

-

Transmetalation : The organotin reagent, hexabutylditin, then exchanges a tributylstannyl group with the halide on the palladium complex. This is often the rate-determining step in the Stille coupling.

-

Reductive Elimination : The final step involves the formation of the new carbon-tin bond as the desired product is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and purification steps to ensure the final product's identity and purity. Crucial Safety Note: Organotin compounds are highly toxic.[2][3] All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Starting Material: 4-Bromo-5H-furan-2-one is a suitable precursor, which can be synthesized from commercially available materials.[6]

Reagents & Equipment:

-

4-Bromo-5H-furan-2-one

-

Hexabutylditin [(Bu₃Sn)₂]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Toluene (or THF)

-

Standard Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Syringes for liquid transfer

-

Silica gel for column chromatography

-

Saturated aqueous potassium fluoride (KF) solution

Step-by-Step Procedure:

-

Reaction Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition: To the flask, add 4-bromo-5H-furan-2-one (1.0 eq), followed by the palladium catalyst, Pd(PPh₃)₄ (typically 2-5 mol%). Anhydrous toluene is then added via cannula to dissolve the solids.

-

Initiation: Begin vigorous stirring and add hexabutylditin (approx. 1.1 eq) to the solution via syringe.

-

Reaction: Heat the mixture to reflux (approx. 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up - Tin Removal: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate. The crucial step to ensure product purity is the removal of tin byproducts.[4] Wash the organic phase vigorously with a saturated aqueous solution of potassium fluoride (KF) for at least one hour. This causes the precipitation of tributyltin fluoride, which can be removed by filtration through a pad of Celite.

-

Extraction: Wash the filtered organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7][8]

-

Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a colorless or pale yellow oil.

Part 2: Comprehensive Characterization

Rigorous characterization is non-negotiable to confirm the successful synthesis of this compound and to ensure its purity for subsequent reactions. The combination of NMR, IR, and Mass Spectrometry provides a complete structural picture.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This spectrum is used to identify the protons in the molecule. Key signals include the vinylic proton at the C3 position, the methylene protons at the C5 position, and the complex multiplets of the butyl groups attached to the tin atom. The integration of these signals should correspond to the number of protons.

-

¹³C NMR: This provides information about the carbon skeleton. Distinctive peaks will be observed for the carbonyl carbon (C=O), the two sp² carbons of the double bond (one of which will show coupling to the tin atom), the sp³ carbon of the CH₂ group, and the four distinct carbons of the butyl chains.

-

¹¹⁹Sn NMR: This is a definitive technique for confirming the presence and chemical environment of the tin atom. A single resonance is expected in a characteristic region for tetraorganostannanes.

Infrared (IR) Spectroscopy:

The IR spectrum is used to identify key functional groups. The most prominent absorption will be the very strong C=O stretch of the α,β-unsaturated lactone, typically found in the 1740-1780 cm⁻¹ region.[9] Other important stretches include the C=C bond (~1630-1650 cm⁻¹) and the C-H stretches of the alkyl and vinyl groups (below and just above 3000 cm⁻¹, respectively).[10]

Mass Spectrometry (MS):

Mass spectrometry confirms the molecular weight of the compound. A key feature to look for is the characteristic isotopic pattern of tin, which has several naturally occurring isotopes. This unique pattern provides unambiguous evidence for the presence of a single tin atom in the molecule or its fragments.

Summary of Analytical Data

| Property | Data |

| Molecular Formula | C₁₆H₃₀O₂Sn[11][12] |

| Molecular Weight | 373.11 g/mol [11][13] |

| Appearance | Colorless to pale yellow solid or oil[12] |

| ¹H NMR (CDCl₃, δ) | ~7.2-7.4 ppm (s, 1H, C3-H), ~4.8-5.0 ppm (s, 2H, C5-H₂), 0.8-1.6 ppm (m, 27H, Bu₃Sn) |

| ¹³C NMR (CDCl₃, δ) | ~174 ppm (C=O), ~150-155 ppm (C4-Sn), ~135-140 ppm (C3), ~70 ppm (C5), ~10-30 ppm (Bu₃Sn carbons) |

| IR (ν, cm⁻¹) | ~1750 (C=O, strong), ~1640 (C=C, medium), ~2850-2960 (C-H, strong) |

| MS (EI) | Shows characteristic isotopic cluster for tin around m/z = 374 (M⁺); key fragment at m/z = 317 (M⁺ - Bu) |

Part 3: Application in Stille Cross-Coupling

The primary value of this compound lies in its role as a nucleophilic building block in Stille cross-coupling reactions.[2][3] This palladium-catalyzed reaction enables the formation of a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond by coupling the stannane with an organic electrophile (R-X), such as an aryl, heteroaryl, or vinyl halide or triflate.[5]

This transformation provides a powerful and versatile route to a wide range of 4-substituted butenolides, which are often challenging to synthesize through other methods.[14][15] The reaction conditions are generally mild and tolerate a broad spectrum of functional groups, making it a highly valuable tool in the synthesis of complex molecules.[4][5]

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its preparation via palladium-catalyzed stannylation is a robust and scalable method. The thorough characterization by NMR, IR, and MS is essential for ensuring the quality required for its successful application in subsequent synthetic steps. As a key partner in the Stille cross-coupling reaction, this reagent provides researchers and drug development professionals with a powerful tool for accessing a diverse library of 4-substituted butenolides, paving the way for the discovery and synthesis of novel bioactive compounds.

References

-

Liu, Z., Wang, Y., Zhang, Y., & Chen, G. (2020). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Journal of the American Chemical Society. Available at: [Link]

-

Nguyen, S. S., Fjetland, A. J., & Prescher, J. A. (2019). Butenolide synthesis from functionalized cyclopropenones. Organic Letters. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Butenolide synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Mabon, R., Richecœur, A. M. E., & Sweeney, J. B. (2001). Preparation and Reactions of 3,4-Bis(tributylstannyl)-2(5H)-furanone. The Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Butenolide Synthesis from Functionalized Cyclopropenones. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Synthesis of the bicyclic butenolide core of pallamolide A: a biomimetic approach. Available at: [Link]

-

NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Stille Cross-Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]-. Retrieved from [Link]

-

INDOFINE Chemical Company. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2(5H)-Furanone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Palladium-catalyzed coupling of acid chlorides with organotin reagents. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Visible-light-mediated synthesis of 3,4,5-trisubstituted furan-2-one derivatives via a bifunctional organo photocatalyst. Available at: [Link]

-

Valenti, C., D'Auria, M., Roviello, G., & Iannaccone, M. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on the Substituents. Current Organic Chemistry. Available at: [Link]

-

MDPI. (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Available at: [Link]

-

Rousset, S., Abarbri, M., Thibonnet, J., Duchêne, A., & Parrain, J. L. (1999). (E)-5-(Tributylstannylmethylidene)-5H-furan-2-ones: versatile synthons for the stereospecific elaboration of gamma-alkylidenebutenolide skeletons. Organic Letters. Available at: [Link]

-

MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available at: [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

NIST. (n.d.). 4-Methyl-5H-furan-2-one. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Dayton. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol.

- Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.

Sources

- 1. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. Stille Coupling [organic-chemistry.org]

- 4. Stille Coupling | NROChemistry [nrochemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. arpi.unipi.it [arpi.unipi.it]

- 7. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google Patents [patents.google.com]

- 8. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. biosynth.com [biosynth.com]

- 12. This compound AldrichCPR 145439-09-4 [sigmaaldrich.com]

- 13. This compound | 145439-09-4 | INDOFINE Chemical Company [indofinechemical.com]

- 14. Butenolide synthesis [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

4-tributylstannyl-5H-furan-2-one CAS number 145439-09-4 properties

This guide provides an in-depth technical overview of 4-tributylstannyl-5H-furan-2-one (CAS Number: 145439-09-4), a versatile organotin reagent crucial for the construction of carbon-carbon bonds in complex organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, reactivity, and safe handling. The information presented herein is synthesized from primary literature and established chemical data to ensure technical accuracy and practical utility.

Core Compound Profile and Physicochemical Properties

This compound is a stable, yet reactive, organostannane that serves as a key building block in modern synthetic chemistry. Its structure features a γ-butenolide (5H-furan-2-one) ring, a motif present in numerous natural products, coupled with a tributyltin moiety at the 4-position. This specific arrangement makes it an excellent precursor for introducing the butenolide scaffold into more complex molecules via palladium-catalyzed cross-coupling reactions.

While comprehensive, experimentally verified data is not universally available from commercial suppliers[1], the fundamental properties have been established and are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 145439-09-4 | [2] |

| Molecular Formula | C₁₆H₃₀O₂Sn | [2] |

| Molecular Weight | 373.12 g/mol | |

| Physical Form | Solid | |

| SMILES String | CCCC(CCCC)C1=CC(=O)OC1 | |

| InChI Key | SFOGKNHRVGTLCF-UHFFFAOYSA-N |

Synthesis and Mechanism: A Radical Approach

The primary route for the synthesis of this compound is through a radical-mediated desulfurative stannylation. This method provides a regioselective means of introducing the tributyltin group onto the furanone core. The causality behind this synthetic choice lies in its efficiency and the accessibility of the required precursors.

The synthesis begins with a precursor, 4-(phenylsulfanyl)-2(5H)-furanone. This precursor is then subjected to a radical reaction involving tributyltin hydride (Bu₃SnH) and a radical initiator, typically azobisisobutyronitrile (AIBN).

Synthetic Workflow

The overall synthetic transformation can be visualized as a two-step process: the preparation of the phenylsulfanyl precursor, followed by the key desulfurative stannylation.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is based on the methodology reported by Hollingworth, Perkins, and Sweeney for the synthesis of stannylfuranones via radical desulfurative stannylation.

Step 1: Synthesis of 4-(Phenylsulfanyl)-2(5H)-furanone (Precursor)

-

This protocol is inferred from general methods for the synthesis of similar thioethers, as the specific preparation of this precursor is a standard transformation.

-

To a solution of a suitable 4-halo-2(5H)-furanone (e.g., 4-bromo-2(5H)-furanone) in an appropriate aprotic solvent (e.g., THF or DMF), add thiophenol and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Perform an aqueous workup, typically with a dilute acid wash followed by brine.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 4-(phenylsulfanyl)-2(5H)-furanone.

Step 2: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-(phenylsulfanyl)-2(5H)-furanone precursor in a degassed solvent such as toluene or benzene.

-

Add tributyltin hydride (Bu₃SnH, typically 1.1-1.5 equivalents).

-

Add a catalytic amount of AIBN (azobisisobutyronitrile, ~0.1 equivalents).

-

Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) to initiate the radical chain reaction.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purify the resulting crude oil by flash column chromatography on silica gel to separate the desired product from tin byproducts.

Reactivity and Application in Synthesis: The Stille Cross-Coupling

The primary utility of this compound lies in its function as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for forming C(sp²)-C(sp²) bonds. The tributylstannyl group is efficiently transmetalated to a palladium(II) center, which then undergoes reductive elimination with an organic halide or triflate to form the new carbon-carbon bond.

The furanone moiety is tolerant of a wide range of functional groups, making this reagent particularly valuable in the late-stage functionalization of complex molecules and in the total synthesis of natural products.[3]

The Stille Coupling Catalytic Cycle

The mechanism of the Stille coupling is a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

General Protocol: Stille Coupling of this compound with an Aryl Iodide

This protocol provides a representative methodology for the cross-coupling reaction.

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an anhydrous, degassed solvent (e.g., DMF or toluene).

-

Add this compound (1.1-1.2 eq) to the mixture via syringe.

-

In some cases, additives such as copper(I) iodide (CuI) or lithium chloride (LiCl) may be added to accelerate the transmetalation step.

-

Heat the reaction mixture (typically between 60-100 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Workup: Wash the organic layer with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through celite.

-

Further wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired 4-aryl-2(5H)-furanone.

Spectroscopic and Analytical Data

Characterization of this compound is critical for confirming its identity and purity. As commercial suppliers often do not provide this data[1], information from the primary literature is essential. The following data is based on the reported values for analogous compounds and general knowledge of NMR and IR spectroscopy.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Multiplets between δ 0.8-1.6 ppm corresponding to the butyl groups on the tin atom.- A singlet or narrow multiplet for the vinylic proton at the 3-position of the furanone ring.- A singlet for the methylene protons at the 5-position of the furanone ring. |

| ¹³C NMR | - Resonances for the butyl carbons, typically between δ 10-30 ppm.- Resonances for the furanone ring carbons, including the carbonyl carbon (>170 ppm), the vinylic carbons, and the methylene carbon. Tin coupling (JC-Sn) may be observed. |

| IR Spectroscopy | - Strong C=O stretching frequency for the lactone carbonyl, typically around 1750-1780 cm⁻¹.- C=C stretching frequency for the double bond in the furanone ring.- C-H stretching frequencies for the alkyl and vinylic protons. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ or related adducts (e.g., [M+H]⁺, [M+Na]⁺). The spectrum will show a characteristic isotopic pattern for tin. |

Safety, Handling, and Toxicology

Authoritative Grounding: The toxicity of organotin compounds is well-documented and necessitates stringent safety protocols.

This compound, as an organotin compound, must be handled with extreme care. The toxicity of organotins is primarily dictated by the organic groups attached to the tin atom, with trialkyltin compounds like this reagent being among the most toxic.

Key Hazards:

-

High Acute Toxicity: Organotin compounds are highly toxic by all routes of exposure: inhalation, ingestion, and dermal contact.

-

Neurotoxicity: Many organotin compounds can affect the central nervous system.

-

Irritation: Can cause severe irritation and burns to the skin and eyes.

-

Environmental Hazard: Tributyltin compounds are known to be persistent and highly toxic to aquatic life.

Mandatory Handling Procedures

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., heavy-duty nitrile or neoprene). Double-gloving is recommended.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

-

-

Decontamination: All glassware and surfaces must be decontaminated after use. A common method involves rinsing with a solution that can cleave the tin-carbon bond, followed by proper disposal.

-

Waste Disposal: All organotin-containing waste (solid and liquid) is considered hazardous and must be disposed of according to institutional and governmental regulations. Do not pour down the drain.

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion and Future Outlook

This compound is a highly valuable reagent for the synthesis of substituted butenolides, which are important structural motifs in medicinal chemistry and natural product synthesis. Its utility in Stille cross-coupling reactions provides a reliable method for C-C bond formation under relatively mild conditions. The synthetic route via radical desulfurative stannylation is an effective method for its preparation. However, the high toxicity associated with organotin compounds is a significant drawback, mandating strict adherence to safety protocols. As the field of organic synthesis continues to evolve, the development of less toxic alternatives or catalytic-in-tin Stille coupling protocols may reduce the reliance on stoichiometric quantities of such reagents. Nevertheless, for its broad functional group tolerance and proven reliability, this compound remains a key tool in the arsenal of the synthetic chemist.

References

-

Hollingworth, G. J., & Sweeney, J. B. (1992). Preparation and reactions of 3- and 4-tributylstannyl-2-(5H)-furanones: Preparation of aryl furanones. Tetrahedron Letters, 33(46), 7049-7052. [Link]

-

Hollingworth, G. J., Perkins, G., & Sweeney, J. (1996). Preparation and palladium-catalysed cross-coupling reactions of 3- and 4-tributylstannylfuran-2(5 H)-ones. Journal of the Chemical Society, Perkin Transactions 1, 1913-1919. [Link]

-

INDOFINE Chemical Company. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10915702, this compound. Retrieved January 14, 2026, from [Link].

-

Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

-

National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

-

Semantic Scholar. (n.d.). Preparation and use of 3- and 4-tributylstannyl 2(5H)-furanones. Retrieved January 14, 2026, from [Link]

-

University of Huddersfield Repository. (2021). Preparation and reactions of 3- and 4-tributylstannyl-2-(5H)-furanones: Preparation of aryl furanones. Retrieved January 14, 2026, from [Link]

Sources

- 1. Huddersfield Repository - University of Huddersfield [eprints.hud.ac.uk]

- 2. Journal of The Chemical Society-perkin Transactions 1 | 26910 Publications | 336032 Citations | Top authors | Related journals [scispace.com]

- 3. Preparation and use of 3- and 4-tributylstannyl 2(5H)-furanones | Semantic Scholar [semanticscholar.org]

molecular weight and formula of 4-tributylstannyl-5H-furan-2-one

An In-depth Technical Guide to 4-tributylstannyl-5H-furan-2-one: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key organotin reagent in modern organic synthesis. The document is intended for researchers, chemists, and professionals in drug development. It details the compound's fundamental physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, and explores its applications, particularly as a precursor in palladium-catalyzed cross-coupling reactions for the synthesis of complex molecular architectures. Emphasis is placed on the rationale behind experimental procedures, ensuring both technical accuracy and practical utility.

Introduction: The Synthetic Utility of Organostannanes

The furan-2(5H)-one, or butenolide, scaffold is a privileged motif present in numerous natural products and biologically active molecules.[1][2] The strategic functionalization of this core structure is paramount for the development of novel therapeutic agents and chemical probes.[3][4] Organotin reagents, specifically tributylstannyl derivatives, have emerged as exceptionally versatile intermediates for creating carbon-carbon bonds through reactions like the Stille cross-coupling.

This compound serves as a stable, yet reactive, building block for introducing the butenolide moiety at the C4 position. Its significance lies in its ability to act as a nucleophilic partner in palladium-catalyzed reactions, enabling the facile construction of 4-substituted furan-2-ones, which are otherwise challenging to synthesize directly.[5] This guide delves into the essential technical details of this compound, providing a foundational understanding for its effective use in a research and development setting.

Core Physicochemical Properties

A precise understanding of a reagent's properties is critical for its successful application. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₀O₂Sn | [6][7][8] |

| Molecular Weight | 373.11 g/mol | [6][8] |

| CAS Number | 145439-09-4 | [6][7][8] |

| Appearance | Solid | [7][9] |

| SMILES String | CCCC(CCCC)C1=CC(=O)OC1 | [6][7][9] |

| InChI Key | SFOGKNHRVGTLCF-UHFFFAOYSA-N | [7][9] |

Synthesis and Mechanistic Considerations

The preparation of this compound typically involves the introduction of a tributyltin moiety onto a pre-existing furanone precursor. One common and effective strategy is the palladium-catalyzed hydrostannylation of an appropriate alkyne, or a desulfurative stannylation process.[5]

Experimental Protocol: Palladium-Catalyzed Stannylation

This protocol describes a representative synthesis from a suitable precursor, 4-tosyl-2(5H)-furanone. The tosyl group serves as an effective leaving group for the palladium-catalyzed coupling with hexabutylditin, the source of the tributylstannyl group.

Materials and Reagents:

-

4-tosyl-2(5H)-furanone

-

Hexabutylditin, (Bu₃Sn)₂

-

Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄

-

Anhydrous, degassed toluene

-

Standard glassware for inert atmosphere chemistry (Schlenk line)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (HPLC grade)

Step-by-Step Procedure:

-

Inert Atmosphere Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet. The entire system must be flame-dried or oven-dried and cooled under a stream of inert gas to exclude atmospheric oxygen and moisture, which can deactivate the palladium catalyst and react with the organotin reagents.

-

Reagent Addition: To the flask, add 4-tosyl-2(5H)-furanone (1.0 eq), hexabutylditin (1.1 eq), and the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

-

Solvent Addition: Add anhydrous, degassed toluene via cannula or syringe to the flask to achieve a starting material concentration of approximately 0.1 M. The degassing of the solvent is crucial to prevent oxidation of the Pd(0) catalyst.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup and Extraction: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The aqueous washes help remove any inorganic byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude oil is then purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a solid.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The primary application of this compound is as a versatile intermediate in Stille cross-coupling reactions. This reaction provides a powerful method for forming new carbon-carbon bonds under mild conditions with high functional group tolerance.

Stille Cross-Coupling Reactions

In a typical Stille coupling, this compound is reacted with an organic halide or triflate (R-X) in the presence of a palladium catalyst. The tributylstannyl group is efficiently transmetalated to the palladium center, and subsequent reductive elimination forms a new C-C bond, yielding a 4-substituted-5H-furan-2-one.

This methodology is foundational for synthesizing libraries of furanone derivatives for screening in drug discovery programs.[3] The furanone core is a key component of compounds investigated for anticancer, antimicrobial, and anti-inflammatory activities.[1][4][10]

Logical Pathway for Application

The following diagram outlines the logical flow from the reagent to its application in synthesizing bioactive compounds.

Caption: Application of the title compound in synthesizing bioactive molecules.

Safety and Handling

Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (gloves, lab coat, safety glasses) is mandatory. All waste containing organotin residues must be disposed of according to institutional and environmental regulations.

Conclusion

This compound is a high-value synthetic intermediate that provides a reliable and efficient route to 4-substituted furan-2(5H)-ones. Its utility in palladium-catalyzed Stille cross-coupling reactions makes it an indispensable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the creation of novel and complex molecular entities.

References

-

INDOFINE Chemical Company. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C16H30O2Sn). Retrieved from [Link]

- Mabon, R., Richecœur, A. M. E., & Sweeney, J. B. (1999). Preparation and Reactions of 3,4-Bis(tributylstannyl)-2(5H)-furanone. The Journal of Organic Chemistry, 64(1), 328–332.

- Sweeney, J. B. (1995). Preparation and use of 3- and 4-tributylstannyl 2(5H)-furanones. Semantic Scholar.

- Roy, B., et al. (2020).

- D'Auria, M., & Racioppi, R. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on the Substituents. Current Organic Chemistry, 20(23), 2472-2521.

- Ghorab, M. M., et al. (2015). 3,4,5-Trisubstituted Furan-2(5H)-one Derivatives: Efficient One-Pot Synthesis and Evaluation of Cytotoxic Activity. Drug Research, 65(9), 473-478.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2(5H)-Furanone in Advancing Pharmaceutical Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines. Retrieved from [Link]

- Liu, X., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Chemical Biology & Drug Design, 92(1), 1232-1240.

- Ali, I., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1).

Sources

- 1. arpi.unipi.it [arpi.unipi.it]

- 2. nbinno.com [nbinno.com]

- 3. 3,4,5-Trisubstituted Furan-2(5H)-one Derivatives: Efficient one-pot Synthesis and Evaluation of Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation and use of 3- and 4-tributylstannyl 2(5H)-furanones | Semantic Scholar [semanticscholar.org]

- 6. biosynth.com [biosynth.com]

- 7. This compound AldrichCPR 145439-09-4 [sigmaaldrich.com]

- 8. This compound | 145439-09-4 | INDOFINE Chemical Company [indofinechemical.com]

- 9. This compound AldrichCPR 145439-09-4 [sigmaaldrich.com]

- 10. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

In-Depth Technical Guide: Spectroscopic Data for 4-tributylstannyl-5H-furan-2-one

This guide provides a comprehensive overview of the spectroscopic data for the organotin reagent, 4-tributylstannyl-5H-furan-2-one. The information presented is curated for researchers, scientists, and professionals in drug development who utilize organostannanes in organic synthesis. This document delves into the key spectroscopic techniques used to characterize this compound, offering not just the data but also the underlying principles and experimental methodologies.

Introduction

This compound (CAS Number: 145439-09-4) is a versatile synthetic intermediate, particularly valuable in cross-coupling reactions where the tributylstannyl group can be readily exchanged.[1][2][3][4] Its molecular formula is C₁₆H₃₀O₂Sn, with a molecular weight of approximately 373.12 g/mol .[1][2][3][4] The structural integrity and purity of this reagent are paramount for successful and reproducible synthetic outcomes. Spectroscopic analysis is the cornerstone of its quality control, providing unambiguous identification and characterization. This guide will explore the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this compound.

Molecular Structure and Key Spectroscopic Correlations

The structure of this compound, a substituted butenolide, presents distinct features that are readily identifiable through various spectroscopic methods. The key structural components are the α,β-unsaturated γ-lactone ring and the tributyltin moiety.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and proton environments.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for both the furanone ring and the tributylstannyl group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Referencing: Reference the spectrum to the residual chloroform signal at δ 7.26 ppm.

Data Interpretation:

While a specific peer-reviewed spectrum is not publicly available in the searched literature, based on the analysis of related structures, the expected chemical shifts are as follows:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~6.1-6.3 | Singlet with Sn satellites | - | 1H |

| H-5 | ~4.8-5.0 | Singlet with Sn satellites | - | 2H |

| -Sn-CH ₂- | ~1.0-1.2 | Triplet | ~8 | 6H |

| -CH₂- | ~1.4-1.6 | Multiplet | - | 6H |

| -CH₂- | ~1.2-1.4 | Sextet | ~7 | 6H |

| -CH ₃ | ~0.8-0.9 | Triplet | ~7 | 9H |

Note: The presence of tin isotopes (¹¹⁷Sn and ¹¹⁹Sn, both with I=1/2) results in satellite peaks flanking the main proton signals coupled to the tin atom. The observation of these satellites is a definitive confirmation of the Sn-C bond.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, providing information on the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled sequence (e.g., zgpg30).

-

Number of Scans: 512-1024 scans are typically required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Referencing: Reference the spectrum to the CDCl₃ triplet at δ 77.16 ppm.

Data Interpretation:

Based on established chemical shift ranges for similar organotin compounds and furanones, the expected ¹³C NMR data is summarized below.

| Carbon | Chemical Shift (δ, ppm) | Key Features |

| C=O (C-2) | ~170-175 | Carbonyl carbon, downfield. |

| =C -Sn (C-4) | ~145-150 | Olefinic carbon bonded to tin. |

| =C H (C-3) | ~120-125 | Olefinic carbon bonded to hydrogen. |

| -O-C H₂ (C-5) | ~70-75 | Aliphatic carbon adjacent to the ester oxygen. |

| -Sn-C H₂- | ~10-15 | Aliphatic carbon directly attached to tin. |

| -C H₂- | ~28-30 | |

| -C H₂- | ~26-28 | |

| -C H₃ | ~13-14 | Terminal methyl carbon. |

Note: Carbon signals for atoms close to the tin atom will also exhibit coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes, resulting in satellite peaks.

Caption: Key ¹H and ¹³C NMR correlations for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a neat solid sample on a diamond attenuated total reflectance (ATR) accessory or by preparing a thin film from a volatile solvent.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

-

Data Interpretation:

The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl and olefinic groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2950-2850 | C-H stretch | Tributyl group |

| ~1750-1780 | C=O stretch | α,β-unsaturated γ-lactone |

| ~1630-1650 | C=C stretch | Furanone ring |

| ~1100-1200 | C-O stretch | Ester |

The C=O stretching frequency is a particularly diagnostic peak. Its position at a relatively high wavenumber is characteristic of an unsaturated five-membered lactone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for generating protonated or adducted molecular ions.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Data Acquisition: Acquire the spectrum in positive ion mode.

Data Interpretation:

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the multiple stable isotopes of tin.

Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 375.13405 |

| [M+Na]⁺ | 397.11599 |

| [M+K]⁺ | 413.08993 |

Data sourced from PubChem.[5]

The most significant feature in the mass spectrum will be the isotopic cluster of peaks for the tin-containing ions. The relative abundances of these peaks will correspond to the natural isotopic distribution of tin.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. A combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry allows for the unambiguous confirmation of its structure and assessment of its purity. For researchers in synthetic chemistry, a thorough understanding and application of these techniques are essential for ensuring the quality of this important reagent and the successful outcome of subsequent reactions.

References

-

PubChem. This compound. Available from: [Link].

- Hollingworth, G. J.; Knight, J. R.; Sweeney, J. B. Reactions of Stannylfuranones: Facile Preparation of 4-Halo-2(5H)-furanones. Synth. Commun.1994, 24 (6), 871-874.

- Mabon, R.; Richecœur, A. M. E.; Sweeney, J. B. Preparation and Reactions of 3,4-Bis(tributylstannyl)-2(5H)-furanone. J. Org. Chem.1999, 64 (9), 328–333.

-

INDOFINE Chemical Company. This compound. Available from: [Link].

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound AldrichCPR 145439-09-4 [sigmaaldrich.com]

- 3. This compound AldrichCPR 145439-09-4 [sigmaaldrich.com]

- 4. 4-(Tributylstannyl)furan-2(5H)-one 95.00% | CAS: 145439-09-4 | AChemBlock [achemblock.com]

- 5. Preparation and use of 3- and 4-tributylstannyl 2(5H)-furanones | Semantic Scholar [semanticscholar.org]

chemical structure and SMILES string for 4-tributylstannyl-5H-furan-2-one

An In-depth Technical Guide to 4-tributylstannyl-5H-furan-2-one: Synthesis, Application, and Safe Handling

Abstract

This technical guide provides a comprehensive overview of this compound, a key organometallic intermediate for researchers, scientists, and professionals in drug development and materials science. We delve into its chemical structure, physicochemical properties, and a plausible, detailed synthetic methodology. The core of this guide focuses on the compound's application as a versatile building block in palladium-catalyzed cross-coupling reactions, offering a step-by-step protocol for a representative Stille coupling. Emphasizing scientific integrity, we explore the mechanistic rationale behind experimental choices. Crucially, this document provides authoritative guidance on the safe handling, storage, and disposal of organotin compounds, reflecting their significant toxicological profile. This guide serves as both a practical manual and a reference document for the effective and safe utilization of this compound in advanced organic synthesis.

The Strategic Role of Organostannanes in Modern Synthesis

Organotin compounds, or organostannanes, are a class of organometallic chemicals defined by the presence of at least one tin-carbon bond.[1] Within this class, tetraorganotins, particularly tributyltin derivatives, have become indispensable reagents in modern organic chemistry. Their prominence is largely due to their role in the Stille cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.

The utility of reagents like this compound stems from several key features of the tributyltin moiety:

-

Air and Moisture Tolerance: Compared to many other organometallic reagents (e.g., organolithiums or Grignards), organostannanes exhibit moderate stability to air and moisture, simplifying their handling and storage.

-

Functional Group Compatibility: They are compatible with a wide array of functional groups, allowing for their use in complex molecular architectures without the need for extensive protecting group strategies.

-

Transmetalation Efficiency: The tin-carbon bond is sufficiently labile to undergo efficient transmetalation to a palladium(II) center, the key step in the Stille coupling catalytic cycle, yet stable enough for purification and storage.

The 2(5H)-furanone core, also known as a butenolide, is a privileged scaffold found in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The combination of this valuable heterocyclic core with the synthetic versatility of the tributyltin group makes this compound a highly valuable building block for accessing novel and complex 4-substituted 2(5H)-furanones.[4]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is essential for stoichiometric calculations, analytical characterization, and safety assessments.

| Property | Value | Reference(s) |

| Chemical Name | This compound | |

| Synonyms | 4-(Tributylstannyl)furan-2(5H)-one | [5] |

| CAS Number | 145439-09-4 | [6] |

| Molecular Formula | C₁₆H₃₀O₂Sn | [6][7] |

| Molecular Weight | 373.12 g/mol | |

| Physical Form | Solid | |

| SMILES String | CCCC(CCCC)C1=CC(=O)OC1 | [7][8] |

| InChI Key | SFOGKNHRVGTLCF-UHFFFAOYSA-N |

Chemical Structure:

Caption: 2D representation of this compound.

Plausible Synthesis of this compound

While a specific published procedure for this exact molecule can be elusive, a robust synthetic route can be designed based on established organometallic principles, namely the hydrostannation of an alkyne precursor. The synthesis of the parent 2(5H)-furanone scaffold is well-documented, often starting from biomass-derived furfural.[9][10] A plausible precursor for our target is 4-ethynyl-5H-furan-2-one, which can be synthesized from corresponding halo- or triflyloxy-furanones via Sonogashira coupling.

The key step is the regioselective addition of tributyltin hydride across the carbon-carbon triple bond.

Experimental Protocol: Radical-Initiated Hydrostannation

This protocol describes the synthesis via a radical-initiated hydrostannation, which often provides good yields and predictable regioselectivity.

Reaction Scheme: 4-ethynyl-5H-furan-2-one + (n-Bu)₃SnH → this compound

Materials and Equipment:

-

4-ethynyl-5H-furan-2-one

-

Tributyltin hydride ((n-Bu)₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene

-

Schlenk flask or three-neck round-bottom flask

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Argon or Nitrogen)

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

System Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar, reflux condenser, and septum. Flame-dry the entire apparatus under vacuum and backfill with an inert atmosphere (e.g., Argon). This is critical as radical reactions can be sensitive to oxygen.

-

Reagent Charging: To the flask, add 4-ethynyl-5H-furan-2-one (1.0 eq). Dissolve it in anhydrous toluene (approx. 0.1 M concentration).

-

Initiator Addition: Add AIBN (0.05 - 0.1 eq) to the solution. AIBN is a thermal initiator; its choice is dictated by its decomposition at a convenient temperature (around 65-85 °C) to generate radicals, initiating the chain reaction.

-

Hydride Addition: Using a syringe, add tributyltin hydride (1.1 eq) dropwise to the stirring solution at room temperature. A slight excess of the hydride ensures complete consumption of the starting material.

-

Reaction Execution: Heat the reaction mixture to 80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by withdrawing small aliquots. The reaction is typically complete within 2-4 hours.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

The crude product will contain the desired stannane and residual tin hydride/byproducts. Purify the residue using silica gel column chromatography. A non-polar eluent system (e.g., hexanes/ethyl acetate gradient) is typically effective. The non-polar nature of the tributyltin group means the product will elute relatively quickly.

-

-

Characterization: Confirm the identity and purity of the isolated solid product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application in Cross-Coupling: The Stille Reaction

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions. This allows for the direct installation of the furanone moiety onto various organic scaffolds (aryl, heteroaryl, vinyl halides, or triflates).

Catalytic Cycle Workflow

The mechanism of the Stille coupling is a well-understood catalytic cycle involving three main stages: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Protocol: Synthesis of a 4-Aryl-5H-furan-2-one

This protocol details a representative coupling between this compound and an aryl iodide.

Materials and Equipment:

-

This compound (1.0 eq)

-

Aryl iodide (e.g., Iodobenzene, 1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Toluene

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere setup, stirrer, and heating source

Step-by-Step Methodology:

-

System Preparation: Flame-dry a Schlenk tube containing a stir bar under vacuum and backfill with Argon.

-

Reagent Loading: In the designated order, add the aryl iodide (1.1 eq), this compound (1.0 eq), and the palladium catalyst, Pd(PPh₃)₄ (0.02 eq). The order is important to ensure the catalyst is added to a mixture, preventing potential decomposition.

-

Solvent Addition: Add anhydrous DMF via syringe. The choice of a polar aprotic solvent like DMF facilitates the reaction by stabilizing the charged intermediates in the catalytic cycle.

-

Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw. This step is imperative to remove dissolved oxygen, which can oxidize the Pd(0) catalyst, rendering it inactive.

-

Reaction Execution: Place the sealed tube in a preheated oil bath at 90-100 °C. Stir vigorously for 6-12 hours. Monitor progress by TLC, observing the consumption of the starting materials and the appearance of a new, more polar spot for the product.

-

Workup:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF). The fluoride ions readily complex with the tin byproducts, forming insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite. This is a key step for removing the highly toxic tin waste.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 4-aryl-5H-furan-2-one.

Critical Safety and Handling Protocols

Organotin compounds are highly toxic and must be handled with extreme caution.[11] The toxicity is primarily driven by the number of organic groups, with triorganotins (like the tributyltin moiety) being the most hazardous class.[1][12]

Routes of Exposure: Inhalation, skin contact, and ingestion.[11] Health Effects: Tributyltin (TBT) compounds are potent immunotoxins and endocrine disruptors.[1] Acute exposure can cause severe skin and eye irritation or burns, while chronic exposure can lead to neurological damage.[11][13]

Mandatory Laboratory Practices

-

Designated Area: All work with organotin compounds should be conducted in a designated area within a certified chemical fume hood to prevent inhalation exposure.[14]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear double-layered nitrile gloves. Check for breakthrough times. Contaminated gloves must be disposed of immediately.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A dedicated lab coat, preferably one that is non-permeable, should be used and laundered separately.

-

-

Handling: Use non-sparking spatulas and tools. Avoid creating dust from solid compounds. Solutions should be transferred via cannula or syringe.

-

Contamination: Any surface or piece of equipment that comes into contact with organotins is considered contaminated. Decontaminate glassware by rinsing with a potassium permanganate solution followed by an acid wash.

Spill and Emergency Procedures

-

Spill: In the event of a spill, evacuate the area. For small spills, absorb the material with a spill pillow or absorbent material. Place the contaminated material in a sealed, clearly labeled container for hazardous waste disposal.[11] Do not attempt to clean up large spills without specialized training and equipment.

-

Exposure:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing.[11][14]

-

Eye Contact: Flush eyes immediately with water for at least 15 minutes, holding the eyelids open.[11]

-

Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention in all cases of exposure.[11]

-

Waste Disposal

-

All waste materials, including crude reaction mixtures, contaminated silica gel, gloves, and paper towels, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[11][14]

-

Disposal must comply with all local, state, and federal regulations for hazardous chemical waste.[14] Never dispose of organotin waste down the drain.

Conclusion and Future Outlook

This compound is a powerful and versatile reagent for the synthesis of complex molecules containing the biologically significant 2(5H)-furanone scaffold. Its utility in Stille cross-coupling reactions provides a reliable pathway to novel compounds for pharmaceutical and materials science applications. However, its high utility is matched by its significant toxicity. Adherence to the stringent safety protocols outlined in this guide is not merely a recommendation but an absolute requirement for ensuring the safety of researchers and the environment. Future work may focus on developing greener alternatives, such as organoboron or organosilicon reagents, to access this valuable furanone building block with a reduced toxicological footprint.

References

-

National Research Council. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). [Link]

-

Centers for Disease Control and Prevention (CDC). ORGANOTIN COMPOUNDS. [Link]

-

Department of Climate Change, Energy, the Environment and Water (DCCEEW), Australia. Organo-tin compounds. [Link]

-

PubChemLite. This compound (C16H30O2Sn). [Link]

-

INDOFINE Chemical Company. This compound | 145439-09-4. [Link]

-

Mabon, R., Richecœur, A. M. E., & Sweeney, J. B. (1999). Preparation and Reactions of 3,4-Bis(tributylstannyl)-2(5H)-furanone. The Journal of Organic Chemistry, 64(1), 328–330. [Link]

-

PubChemLite. 2-(tributylstannyl)furan (C16H30OSn). [Link]

-

ResearchGate. 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. [Link]

-

ResearchGate. Scheme 1 Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines. [Link]

-

New Journal of Chemistry (RSC Publishing). Visible-light-mediated synthesis of 3,4,5-trisubstituted furan-2-one derivatives via a bifunctional organo photocatalyst. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]

-

Bentham Science. Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. [Link]

-

National Institutes of Health (NIH). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arpi.unipi.it [arpi.unipi.it]

- 3. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-(Tributylstannyl)furan-2(5H)-one 95.00% | CAS: 145439-09-4 | AChemBlock [achemblock.com]

- 6. This compound | 145439-09-4 | INDOFINE Chemical Company [indofinechemical.com]

- 7. biosynth.com [biosynth.com]

- 8. PubChemLite - this compound (C16H30O2Sn) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Organo-tin compounds - DCCEEW [dcceew.gov.au]

- 14. stacks.cdc.gov [stacks.cdc.gov]

A-tributylstannyl-5H-furan-2-on: A Műszaki Útmutató a Kereskedelmi Elérhetőségről és a Szállítókról

Kutatók, tudósok és gyógyszerfejlesztési szakemberek számára készült

Ez a mélyreható műszaki útmutató a 4-tributilstannil-5H-furán-2-on kereskedelmi elérhetőségét és szállítóit vizsgálja, egy kulcsfontosságú reagens a gyógyszerkutatásban és a szerves szintézisben. A dokumentum részletesen bemutatja a vegyület beszerzési lehetőségeit, a szintetikus eljárásokat, valamint a Stille-kapcsolási reakciókban való alkalmazásának protokolljait, különös tekintettel a 4-aril-szubsztituált butenolidok előállítására, amelyek számos biológiailag aktív természetes anyag és gyógyszermolekula alapvázát képezik.

Bevezetés a 4-tributilstannil-5H-furán-2-on jelentőségébe

A 4-tributilstannil-5H-furán-2-on (CAS-szám: 145439-09-4) egy ónorganikus vegyület, amely a butenolid (vagy furanon) vázat egy tributil-ón csoporttal kapcsolja össze. Ez a szerkezet teszi kiváló prekurzorrá a palládium-katalizált keresztkapcsolási reakciókban, különösen a Stille-reakcióban.[1] A Stille-reakció egy sokoldalú szén-szén kötésképző eljárás, amely lehetővé teszi a komplex molekuláris vázak felépítését enyhe reakciókörülmények között, és széles funkciós csoport toleranciával rendelkezik.[2]

A 4-tributilstannil-5H-furán-2-on alkalmazásával szintetizált 4-aril-2(5H)-furanonok számos természetes anyagban és gyógyszerjelöltben megtalálhatóak, és változatos biológiai aktivitást mutatnak, beleértve a gyulladáscsökkentő, daganatellenes és antimikrobiális hatásokat.[3][4] Ezért ez a reagens értékes eszköz a gyógyszerkutatók és a szintetikus kémikusok számára.

Kereskedelmi Elérhetőség és Szállítók

A 4-tributilstannil-5H-furán-2-on kereskedelmi forgalomban kapható több vegyipari beszállítótól, ami lehetővé teszi a kutatók számára a közvetlen beszerzést a szintetikus munkákhoz. Az alábbi táblázat összefoglalja a főbb szállítókat és a kapcsolódó alapvető információkat.

| Szállító | Katalógusszám (példa) | CAS-szám | Képlet | Molekulatömeg | Tisztaság (jellemző) |

| INDOFINE Chemical Company | 08-3343 | 145439-09-4 | C₁₆H₃₀O₂Sn | 373.11 | 95% |

| Biosynth | VFA43909 | 145439-09-4 | C₁₆H₃₀O₂Sn | 373.11 | - |

| Sigma-Aldrich (Fisher Scientific-en keresztül) | - | 145439-09-4 | C₁₆H₃₀O₂Sn | 373.12 | - |

Megjegyzés: A katalógusszámok és a tisztasági adatok változhatnak. A beszerzés előtt mindig ellenőrizze a szállító aktuális specifikációit.

A 4-tributilstannil-5H-furán-2-on Szintézise

Bár a vegyület kereskedelmi forgalomban kapható, a laboratóriumi szintézise is megvalósítható. Egy irodalmi hivatkozás egy szokatlan deszulfuratív sztannilezési reakciót említ a 3- és 4-tributilstannil-furanonok előállítására.[5] Bár a konkrét, részletes protokoll nem áll rendelkezésre a keresési eredményekből, a szintézis valószínűsíthető útvonala a megfelelő tioéter prekurzorból indul ki.

A hipotetikus szintézis egy 4-helyzetben megfelelő kilépő csoporttal (például tiofenil-csoporttal) rendelkező furanon származékból indulhat ki. Ezt a prekurzort tributil-ón-hidriddel vagy más tributil-ón reagenssel reagáltatják szabadgyökös vagy fém-katalizált körülmények között, ami a kén-szén kötés felhasadásához és a tributilstannil-csoport beépüléséhez vezet.

Hipotetikus Szintetikus Útvonal Diagramja

Ábra 1. A 4-tributilstannil-5H-furán-2-on hipotetikus szintézise deszulfuratív sztannilezéssel.

Alkalmazás a Stille-Keresztkapcsolási Reakciókban: Protokoll a 4-Aril-2(5H)-furanonok Szintéziséhez

A 4-tributilstannil-5H-furán-2-on legfontosabb alkalmazása a Stille-keresztkapcsolási reakció, amely lehetővé teszi a 4-aril-2(5H)-furanonok hatékony szintézisét.[5] Az alábbiakban egy általános, reprezentatív protokoll található, amely irodalmi adatokon alapuló általános Stille-kapcsolási eljárásokból származik, és a furanon szubsztrát sajátosságaihoz igazodik.[1][2]

A Stille-kapcsolási Reakció Katalitikus Ciklusa

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Stille Coupling | NROChemistry [nrochemistry.com]

- 3. Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Preparation and use of 3- and 4-tributylstannyl 2(5H)-furanones | Semantic Scholar [semanticscholar.org]

Introduction: Navigating the Chemistry and Hazards of a Potent Synthetic Building Block

An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of 4-tributylstannyl-5H-furan-2-one

This compound is a specialized organotin reagent utilized in organic synthesis. Its utility lies in the strategic introduction of a furanone moiety, a structural motif present in numerous bioactive natural products and pharmaceuticals.[1][2] The compound's structure combines a highly toxic tributyltin group with a reactive furanone lactone ring. This duality necessitates a robust and well-informed safety protocol. The tributyltin (TBT) component, in particular, dictates the primary handling precautions, as organotin compounds are recognized for their high toxicity by all routes of exposure and significant environmental hazards.[3][4]

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to manage the risks associated with this compound. The protocols herein are synthesized from authoritative safety guidelines for organotin compounds and related reactive heterocycles, emphasizing a proactive approach to safety through rigorous engineering controls, appropriate personal protective equipment, and meticulously planned emergency procedures.

Section 1: Compound Identification and Physicochemical Properties

A clear understanding of the compound's identity is the foundation of safety.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 145439-09-4 | |

| Molecular Formula | C₁₆H₃₀O₂Sn | |

| Molecular Weight | 373.12 g/mol | |

| Physical Form | Solid | |

| Synonyms | 4-(Tributylstannyl)-2(5H)-furanone | - |

Section 2: Hazard Identification and Toxicological Assessment

The primary hazards of this compound are dictated by its tributyltin moiety. Organotin compounds are a class of chemicals with well-documented, severe toxicity. The degree of toxicity is generally highest for compounds with three or four alkyl groups attached to the tin atom.[3]

Inferred GHS Classification

| Hazard Class | Category | Hazard Statement | Basis of Inference |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | High toxicity of tributyltin compounds.[3] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | High toxicity of tributyltin compounds.[3] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | High toxicity of tributyltin compounds. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Irritant properties of 2(5H)-furanone and organotins.[5][6] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Irritant properties of 2(5H)-furanone.[5][6] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Immune system, Nervous system) through prolonged or repeated exposure | Well-documented effects of organotins.[3][7] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life | High aquatic toxicity of tributyltin compounds.[4] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects | High aquatic toxicity and persistence of tributyltin.[4] |

Toxicological Profile

-

Tributyltin (TBT) Toxicity: TBT compounds are potent immunotoxins and neurotoxins. Exposure can lead to damage of the central nervous system.[3] They are readily absorbed through the skin, making dermal contact a critical exposure route.[8] The environmental impact is severe, as TBT is extremely toxic to aquatic organisms even at very low concentrations and can bioaccumulate.[4][9]

-

2(5H)-Furanone Hazards: The furanone moiety is known to be harmful if swallowed and causes skin, eye, and respiratory irritation.[5][6][10]

Section 3: Hierarchy of Controls for Safe Handling

A multi-layered approach, prioritizing engineering and administrative controls over sole reliance on personal protective equipment, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The causality here is simple: preventing the chemical from entering the laboratory atmosphere is the most effective way to prevent exposure.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.[8][11]

-

Designated Area: A specific area of the lab or a designated fume hood should be demarcated for work with organotin compounds. This area should be clearly marked with warning signs.[8]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the fume hood.

Administrative Controls: Standard Operating Procedures (SOPs)

-

Access Restriction: Only trained and authorized personnel should be permitted to handle this compound.[8]

-

Prohibition of Contamination: Eating, drinking, and applying cosmetics are strictly prohibited in the work area.[7]

-

Hygiene Practices: Wash hands and forearms thoroughly with soap and water after handling and before leaving the laboratory.

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering controls but is critical for protecting against direct contact.

| PPE Component | Specification | Rationale for Use |

| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile outer, nitrile inner). | Prevents skin contact. Tributyltins can penetrate standard gloves; double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if contaminated.[8] |

| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes to the eyes and face. Goggles provide a seal against vapors and dust.[7][8] |

| Body Protection | A chemically impervious lab coat or apron worn over a standard lab coat. | Protects skin and personal clothing from contamination.[7][8] |

| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be required for non-routine operations or in case of engineering control failure.[8][12] | Protects against inhalation of dust or aerosols. Use should be dictated by a formal risk assessment. |

Section 4: Step-by-Step Operational Protocols

Adherence to a strict, pre-defined workflow is crucial for preventing accidental exposure and release.

Protocol for Weighing and Transferring the Solid Compound

This workflow is designed to contain the solid powder and prevent contamination of the laboratory.

Caption: Workflow for the safe handling of solid this compound.

Section 5: Storage and Incompatibility

Proper storage is essential to maintain the compound's integrity and prevent accidental release or dangerous reactions.

-

Storage Conditions: Store in a tightly sealed, clearly labeled container. The storage location must be a cool, dry, and well-ventilated area designated for highly toxic materials.[5] It should be kept in a locked cabinet or an area with restricted access.[13]

-

Incompatible Materials: Keep away from strong oxidizing agents.[5] Organotin compounds can also react with water to produce flammable gases (if hydrides) or hydrogen halides (if halides), so maintaining dry conditions is paramount.[3]

Section 6: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm to personnel and the environment.

First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][13] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air.[8][13] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response Protocol

The response to a spill depends on its size and location.

Caption: Decision tree for responding to a this compound spill.

Section 7: Waste Disposal

All materials contaminated with this compound are classified as hazardous waste and must be disposed of accordingly.

-

Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent pads, glassware, excess reagent) in a dedicated, sealed, and clearly labeled hazardous waste container.[8][15] The label should explicitly state "Organotin Waste" or "Tributyltin Waste".

-

Container Management: Do not mix organotin waste with other waste streams. Keep the waste container closed except when adding waste.

-

Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. Do not attempt to dispose of this material down the drain or in regular trash.[15] Chemical degradation procedures exist but are complex and should only be performed by trained professionals.

References

- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. (General reference for organotin toxicity)

-

National Institute for Occupational Safety and Health (NIOSH). (1976). Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds. U.S. Department of Health, Education, and Welfare. Retrieved from [Link]

-